Naringin exhibits strong antioxidant and anti-inflammatory properties [1]. Studies have shown it can combat free radicals, which damage cells and contribute to various chronic diseases [1]. Additionally, naringin may help regulate inflammatory pathways, potentially offering benefits for conditions like arthritis and inflammatory bowel disease [1, 2].
[1] Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review [MDPI]: [2] Naringin: Nanotechnological Strategies for Potential Pharmaceutical Applications [MDPI]:
Research suggests naringin may play a role in managing various chronic conditions. Studies have investigated its potential benefits for:
[3] Reconsidering a Citrus Flavonoid Naringin as a Promising Nutritional Supplement and its Beneficial Health Applications in Humans, Animals and Poultry [ResearchGate]: [4] Naringin: A potential natural product in the field of biomedical applications [ResearchGate]:
Scientific exploration of naringin continues, with researchers investigating its potential benefits in various areas, including:
[5] Research progress on the anti-tumor effect of Naringin [NCBI]: [6] Naringin: A potential natural product in the field of biomedical applications [ResearchGate]:
Naringin is a flavanone-7-O-glycoside, specifically a glycoside formed from naringenin and the disaccharide neohesperidose. This compound is predominantly found in citrus fruits, particularly grapefruit, where it contributes to the characteristic bitter flavor. Structurally, naringin consists of a flavonoid backbone with a molecular formula of C27H32O14 and a molecular weight of 580.4 g/mol. The compound's unique structure includes one rhamnose and one glucose unit attached to the aglycone portion, naringenin, at the 7-carbon position. This glycosylation reduces its potency compared to its aglycone counterpart, naringenin, due to steric hindrance from the sugar moieties .
In synthetic chemistry, naringin can be transformed into naringin dihydrochalcone by treatment with strong bases like potassium hydroxide and subsequent catalytic hydrogenation. This derivative exhibits sweetness approximately 300 to 1800 times greater than sucrose .
Naringin exhibits a range of biological activities, including antioxidant properties and potential cardioprotective effects. It has been shown to regulate lipid profiles by lowering low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol levels. These effects contribute to blood pressure regulation and may help prevent atherosclerosis . Additionally, naringin has been implicated in drug metabolism interactions, particularly with cytochrome P450 enzymes such as CYP3A4 and CYP1A2, which can lead to altered drug bioavailability .
Naringin can be synthesized through several methods:
Naringin has various applications across different fields:
Naringin shares structural similarities with several other flavonoids but is unique due to its specific glycosylation pattern and associated biological activities. Below are some similar compounds:
Compound | Structure Type | Unique Features |
---|---|---|
Naringenin | Flavanone | Aglycone form of naringin; more potent antioxidant |
Hesperidin | Flavanone-7-O-glycoside | Found in citrus; similar metabolic pathway |
Quercetin | Flavonol | Exhibits anti-inflammatory properties |
Rutin | Flavonol-3-O-rutinoside | Known for its vascular protective effects |
Naringin's distinct bitterness and specific metabolic pathways set it apart from these compounds while contributing to its unique pharmacological properties .
Naringin was first isolated in 1857 by De Vry from grapefruit (Citrus paradisi) flowers. Its name derives from the Sanskrit word narang (orange), reflecting its citrus origins. Early 20th-century advancements in analytical chemistry enabled structural elucidation: Asahina and Inubuse characterized its molecular formula (C~27~H~32~O~14~) in 1928, while Albert Szent-Györgyi’s Nobel Prize-winning work on vitamin C in the 1930s indirectly spurred interest in citrus flavonoids like naringin. By the 1950s, industrial extraction methods emerged, driven by its role in food debittering and pharmaceutical applications.
Naringin belongs to the flavanone subclass of flavonoids, characterized by a 15-carbon skeleton with two benzene rings (A and B) linked via a heterocyclic pyrone ring (C). Its structure comprises:
Spectroscopic features include IR bands at 1519 cm⁻¹ (aromatic C=C) and 3300–2500 cm⁻¹ (-OH stretching), while nuclear magnetic resonance (NMR) confirms stereochemistry at chiral centers (C-2, C-3).
Naringin is pivotal in plant biochemistry and industrial applications:
Its quantification serves as a quality marker in citrus cultivars, with grapefruit peel containing up to 14.4 g/kg.
Recent studies focus on three domains:
Technique | Application | Reference |
---|---|---|
LC-MS/MS | Quantification in serum | |
Chiral chromatography | Enantiomeric purity assessment | |
Molecular docking | Binding affinity with CYP3A4 |
Naringin is a flavanone-7-O-glycoside characterized by the molecular formula C27H32O14 and a molecular weight of 580.53 g/mol [1] [2] [3]. The compound represents a disaccharide derivative that is (S)-naringenin substituted by a 2-O-(alpha-L-rhamnopyranosyl)-beta-D-glucopyranosyl moiety at position 7 via a glycosidic linkage [1]. The systematic International Union of Pure and Applied Chemistry nomenclature for naringin is (2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one [1] [2].
The structural framework of naringin consists of three distinct components: the aglycone portion (naringenin), a glucose unit, and a rhamnose unit. The aglycone naringenin contains the basic flavonoid structure with three rings - two benzene rings connected by a three-carbon chain. The glycosidic attachment occurs at the 7-carbon position of the naringenin backbone, where the disaccharide neohesperidose (composed of rhamnose and glucose) is linked [4] [5]. This glycosidic substitution significantly influences the compound's physicochemical properties compared to its aglycone form.
The Chemical Abstracts Service registry number for naringin is 10236-47-2, and it is also identified by various database identifiers including ChEBI ID CHEBI:28819, ChEMBL ID CHEMBL451532, and DrugBank ID DB16859 [1] [6]. The compound exists primarily in crystalline form under standard conditions and demonstrates characteristic flavonoid structural features that contribute to its biological activities.
Naringin exhibits significant stereochemical complexity with multiple chiral centers throughout its molecular structure. The compound contains 11 defined stereocenters, as identified through comprehensive structural analysis [3]. The primary chiral center is located at the C2 position of the flavanone backbone, which exists in the (S)-configuration, contributing to the compound's optical activity [1] [4].
The optical rotation of naringin has been precisely measured as [α]20/D -84° (C=2, EtOH), indicating strong dextrorotatory properties [7] [8]. Alternative measurements report optical activity values of -91° (c=1, C2H5OH) and specific rotation ranging from -75.0 to -92.0° under standardized conditions [7] [8]. These optical properties reflect the stereochemical arrangement of the multiple chiral centers within both the aglycone and sugar moieties.
The stereochemical configuration significantly influences the compound's biological activity and pharmacological properties. Structure-activity relationship studies have demonstrated that stereochemical variations can result in differential binding affinities and enzymatic interactions [9] [10]. The (S)-configuration at the C2 position is particularly important for maintaining the compound's biological activity profile, as racemization can lead to altered pharmacological effects.
Table 1: Physical Properties of Naringin
Property | Value | Reference |
---|---|---|
Molecular Weight | 580.53 | [1] [2] [3] |
Melting Point (°C) | 166 | [7] [8] |
Boiling Point (°C) | 559.35 (estimated) | [7] |
Optical Rotation | -84° (C=2, EtOH) | [7] [8] |
Appearance | White to light yellow crystalline powder | [7] [8] |
Density (g/cm³) | 1.3285 (estimated) | [7] |
Vapor Pressure (Pa) | 2.25 at 20°C | [7] |
pKa (predicted) | 7.17±0.40 | [7] |
LogP | -0.44 at 20°C | [7] |
Naringin presents as a white to light yellow crystalline powder with distinctive physical characteristics that significantly influence its formulation and application potential [7] [8]. The compound exhibits a well-defined melting point of 166°C, indicating good thermal stability under moderate heating conditions [7] [8]. The estimated boiling point of 559.35°C suggests excellent thermal resistance, though decomposition may occur before reaching this temperature under normal atmospheric conditions [7].
The density of naringin is estimated at 1.3285 g/cm³, which is typical for organic compounds with extensive hydroxyl substitution [7]. The compound demonstrates relatively low volatility, with a vapor pressure of 2.25 Pa at 20°C, indicating minimal evaporation under standard storage conditions [7]. The predicted pKa value of 7.17±0.40 suggests that naringin exists primarily in its neutral form under physiological pH conditions [7].
The solubility profile of naringin demonstrates characteristic behavior of a glycosidic flavonoid with pronounced hydrophilic properties due to its sugar residues. In aqueous systems, naringin exhibits limited solubility with a reported value of 1.1 g/L at 25°C [8]. Enhanced solubility is observed at elevated temperatures, reaching approximately 1.0 mg/mL at 40°C [11]. The compound demonstrates significantly improved solubility in polar organic solvents, being readily soluble in methanol, ethanol, and acetone [7] [8]. Conversely, naringin shows poor solubility in nonpolar solvents such as petroleum ether, benzene, and chloroform [7] [11].
Table 2: Solubility Profile of Naringin
Solvent | Solubility | Classification |
---|---|---|
Water (25°C) | 1.1 g/L | Slightly soluble |
Water (40°C) | 1.0 mg/mL | Slightly soluble |
Methanol | Soluble | Polar solvent - soluble |
Ethanol | Soluble | Polar solvent - soluble |
Acetone | Soluble | Polar solvent - soluble |
DMSO | 1 mg/mL (ultrasonic required) | Polar solvent - limited |
Petroleum ether | Insoluble | Nonpolar - insoluble |
Benzene | Insoluble | Nonpolar - insoluble |
Chloroform | Insoluble | Nonpolar - insoluble |
The LogP value of -0.44 at 20°C indicates that naringin is relatively hydrophilic, which correlates with its preferential solubility in polar solvents [7]. This hydrophilic character is attributed to the presence of multiple hydroxyl groups in both the aglycone and sugar moieties, facilitating hydrogen bonding interactions with polar solvents [11]. The compound's classification as a Biopharmaceutical Classification System Class IV drug reflects its limited solubility and low permeability characteristics, presenting challenges for oral bioavailability [11].
Naringin exhibits distinctive spectroscopic signatures across multiple analytical techniques, providing comprehensive structural characterization capabilities. Nuclear magnetic resonance spectroscopy reveals detailed information about the compound's molecular architecture and dynamic behavior in solution.
Proton nuclear magnetic resonance (¹H NMR) spectroscopy of naringin in deuterated methanol (CD₃OD) at 600 MHz demonstrates characteristic signal patterns that reflect the complex molecular structure [12] [13]. The sugar proton signals appear in the region between 3.0-5.5 ppm, with the anomeric protons of both glucose and rhamnose units exhibiting distinctive chemical shifts. The aromatic proton signals from the naringenin backbone appear in the downfield region between 6.0-8.0 ppm, with the B-ring protons showing typical para-disubstituted benzene patterns [12] [13].
The ¹H-¹H Correlation Spectroscopy spectrum reveals important connectivity information, particularly highlighting the diastereotopic nature of the C3 methylene protons, which exhibit different chemical shifts due to their spatial proximity to both the carbonyl group and the phenolic ring [12]. Cross-peaks across four or more bonds are observable, including correlations between distant protons that provide valuable structural confirmation [12].
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of naringin [14]. The carbonyl carbon signal appears at approximately 196 ppm, characteristic of flavanone ketones. The aromatic carbon signals span the region from 95-166 ppm, with the glycosidic attachment carbons showing distinct chemical shifts that confirm the 7-O-glycosidic linkage [14]. The sugar carbons appear in the aliphatic region, with the anomeric carbons exhibiting characteristic downfield shifts.
Fourier Transform Infrared spectroscopy of naringin reveals characteristic vibrational modes that provide structural confirmation [15]. The broad O-H stretching vibrations appear around 3400 cm⁻¹, reflecting the multiple hydroxyl groups present in both the aglycone and sugar portions. The C=O stretching vibration of the flavanone carbonyl appears at approximately 1640 cm⁻¹, slightly shifted from typical ketone frequencies due to conjugation effects [15].
UV-Visible spectroscopy demonstrates characteristic absorption patterns for naringin that are useful for quantitative analysis and structural studies. In methanol, naringin exhibits maximum absorption at 283.49 nm [16], while in ethanol the λmax occurs at 288 nm [17]. These absorption maxima reflect the extended conjugation system of the flavonoid chromophore and are suitable for analytical quantification purposes.
Table 3: Spectroscopic Characteristics of Naringin
Technique | Key Peaks/Characteristics | Reference |
---|---|---|
¹H NMR (CD₃OD, 600 MHz) | Sugar protons 3.0-5.5 ppm, Aromatic protons 6.0-8.0 ppm | [12] [13] |
¹³C NMR (CD₃OD) | Carbonyl C=O ~196 ppm, Aromatic carbons 95-166 ppm | [14] |
FTIR | O-H stretch ~3400 cm⁻¹, C=O stretch ~1640 cm⁻¹ | [15] |
UV-Visible (methanol) | λmax = 283.49 nm | [16] |
UV-Visible (ethanol) | λmax = 288 nm | [17] |
Mass Spectrometry (ESI+) | [M+H]⁺ = 581.0, [M+Na]⁺ = 603.0 | [1] |
Mass Spectrometry (ESI-) | [M-H]⁻ = 579.0 | [1] |
Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns for naringin. Under positive electrospray ionization conditions, the compound produces [M+H]⁺ ions at m/z 581.0 and sodium adduct ions [M+Na]⁺ at m/z 603.0 [1]. Negative ion mode electrospray ionization generates [M-H]⁻ ions at m/z 579.0, providing complementary analytical information [1].
The structure-activity relationships of naringin are fundamentally governed by the interplay between its flavonoid backbone and glycosidic substitutions, which collectively determine its biological activities and pharmacological properties. Comparative studies with related flavonoids have elucidated critical structural features that influence bioactivity patterns.
The presence of the disaccharide moiety at the 7-position significantly modulates the compound's biological activity compared to its aglycone naringenin. The glycosidic substitution creates steric hindrance that reduces the potency of certain activities while enhancing others through improved water solubility and altered cellular uptake mechanisms [4] [5]. The sugar units contribute to the compound's hydrophilic character, facilitating interactions with polar biological environments but potentially limiting membrane permeability.
The hydroxyl groups at positions 5, 7, and 4' of the flavonoid backbone are crucial for antioxidant activity, serving as hydrogen donors for free radical scavenging reactions [5]. The 4-carbonyl group on the C ring and the 5-hydroxyl group on the A ring work synergistically to enhance antioxidant capacity through resonance stabilization of generated phenoxyl radicals [5]. However, the absence of the C2=C3 double bond, characteristic of flavanones, reduces the antioxidant potency compared to flavonols like quercetin [10] [5].
Structure-activity relationship studies comparing naringin with quercetin have demonstrated that the planar structure of quercetin, maintained by the C2=C3 double bond, facilitates intercalation into DNA double helix structures, while naringin exhibits groove binding behavior due to its non-planar conformation [10] [18]. This structural difference significantly influences their respective biological mechanisms and target interactions.
The stereochemical configuration at the C2 position plays a critical role in enzymatic interactions and receptor binding. Studies with cytochrome P450 enzymes have shown that (S)-naringenin derivatives exhibit different inhibitory potencies compared to their (R)-counterparts, with specific selectivity patterns for different CYP isoforms [9]. This stereospecificity extends to other biological targets, including monoamine oxidase enzymes, where the (S)-configuration demonstrates enhanced binding affinity [19].
The glycosidic linkage configuration also influences bioactivity patterns. The α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl disaccharide arrangement in naringin provides specific recognition patterns for enzymatic hydrolysis by naringinase, which selectively cleaves the glycosidic bonds in a stepwise manner [4] [20]. This enzymatic specificity is crucial for the compound's bioactivation to the more potent aglycone form.
Structural modifications of naringin have revealed that alterations to the hydroxyl substitution pattern significantly affect biological activity. The removal or substitution of specific hydroxyl groups can enhance or diminish antioxidant capacity, anti-inflammatory properties, and cytotoxic effects [10] [21]. These structure-activity insights are valuable for designing naringin derivatives with improved therapeutic profiles.
Naringin demonstrates variable chemical stability depending on environmental conditions, with distinct degradation pathways operating under different stress conditions. Understanding these stability patterns is crucial for formulation development, storage optimization, and biological activity preservation.
Under physiological pH conditions (pH 1.2, 5.8, and 7.4), naringin exhibits excellent stability with minimal degradation observed over extended periods [22]. The compound maintains structural integrity under gastric acidic conditions (pH 1.2) and physiological pH ranges, making it suitable for oral administration routes [22]. At neutral pH (7.0), naringin demonstrates optimal stability characteristics with no significant degradation detected under normal storage conditions [23].
Alkaline conditions present a more challenging environment for naringin stability. At pH 11.0 and 12.0, approximately 8% degradation occurs within 60 minutes of exposure [23]. This alkaline instability is attributed to the susceptibility of phenolic hydroxyl groups to oxidation under high pH conditions, where ionized phenate ions become particularly reactive toward oxidative degradation [23]. Despite this degradation, naringin shows relatively good short-term stability even under strongly alkaline conditions compared to many other flavonoids.
Thermal stability analysis reveals that naringin maintains structural integrity up to 100°C without significant decomposition [22]. The compound exhibits a well-defined melting point at 166°C, above which thermal decomposition begins [7] [8]. Thermogravimetric analysis demonstrates a two-step thermal degradation process: initial water loss from crystallization occurs between 343-545 K, followed by large-scale molecular degradation between 545-857 K [24]. The activation energy for thermal degradation has been determined using Friedman and Ozawa-Flynn-Wall methods, providing kinetic parameters for stability prediction [24].
Table 4: Chemical Stability Data for Naringin
Condition | Stability | Notes |
---|---|---|
pH 7.0 (neutral) | Stable | Optimal stability range |
pH 1.2 (acidic) | Stable | Stable under gastric conditions |
pH 5.8 (physiological) | Stable | Stable under physiological conditions |
pH 11.0 (alkaline) | 8% degradation (60 min) | Short-term stability |
pH 12.0 (alkaline) | 8% degradation (60 min) | Short-term stability |
Temperature 100°C | Stable | Thermal stability maintained |
Temperature 166°C | Melting point | Decomposition begins |
UV light exposure | Degradation occurs | UV photodegradation observed |
Enzymatic degradation | Hydrolyzed to naringenin | First-order kinetics |
Photostability studies indicate that naringin is susceptible to UV-induced degradation, with photodecomposition occurring upon exposure to ultraviolet radiation [25] [26]. The photodegradation follows established mechanisms involving UV absorption and subsequent radical formation processes. Interestingly, naringin can function as a photostabilizer for other compounds, absorbing UV radiation and dissipating the energy as heat, thereby protecting co-formulated materials from photodegradation [25] [26].
Enzymatic degradation represents a significant pathway for naringin metabolism in biological systems. The compound undergoes systematic hydrolysis by naringinase enzymes, which cleave the glycosidic bonds in a stepwise manner [4] [20]. The first step involves α-L-rhamnosidase activity that removes the rhamnose unit to form prunin, followed by β-D-glucosidase activity that cleaves the glucose unit to yield the aglycone naringenin [4]. This enzymatic degradation follows first-order kinetics and represents the primary pathway for naringin bioactivation.
Microbial metabolism studies have revealed extensive biotransformation pathways for naringin, involving dehydrogenation, acetylation, sulfation, glucosylation, methylation, dehydroxylation, hydroxylation, and hydrolysis reactions [20]. These microbial-mediated transformations generate numerous metabolites, including naringenin and various phenolic catabolites, demonstrating the compound's susceptibility to biological degradation processes.
Irritant